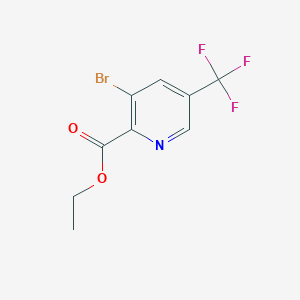

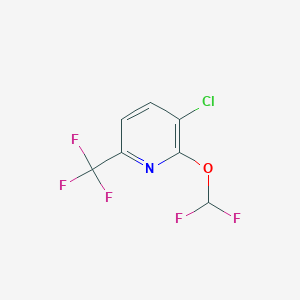

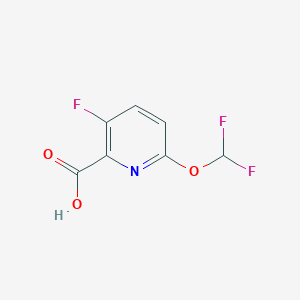

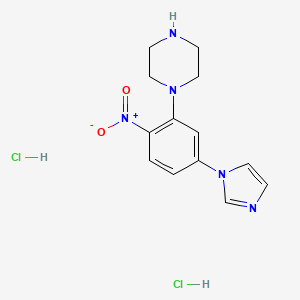

6-(二氟甲氧基)-3-氟吡啶-2-羧酸

描述

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of a similar compound, “(Difluoromethoxy)acetic acid”, has been reported. It has a molecular formula of C3H4F2O3 and a molecular weight of 126.059 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(Difluoromethoxy)acetic acid”, have been reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 197.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C .科学研究应用

环境分布和影响

- 全球地表水分布:各种全氟烷基醚羧酸和磺酸等新型氟化化合物已在全球地表水中普遍分散,表明这些化合物对环境具有潜在影响 (Pan et al., 2018).

降解和毒性

- 高级氧化降解:6:2氟代全氟磺酸盐是一种相关化合物,在高级氧化过程中表现出显着的可降解性,突出了类似氟化化合物的环境分解潜力 (Yang et al., 2014).

- 小鼠肝毒性:对小鼠中类似氟代全氟羧酸和磺酸的肝毒性研究表明肝脏毒性水平不同,这对于了解相关氟化化合物的健康风险至关重要 (Sheng et al., 2017).

生物降解和环境归趋

- 真菌中的生物转化:真菌(如金针菇)对氟代全氟醇的生物转化表明了全氟醇类化合物的环境降解途径,导致危害较小的降解产物 (Tseng et al., 2014).

- 对细菌群落结构的影响:氟代全氟醇的生物降解影响沉积物中的细菌群落结构,表明此类化合物对生态的影响 (Wang et al., 2017).

化学合成和功能化

- 用于功能化的有机金属方法:对芳香族和杂环底物(包括氟化化合物)的区域化学详尽功能化的研究提供了与6-(二氟甲氧基)-3-氟吡啶-2-羧酸相关的化学合成技术的见解 (Schlosser, 2005).

相关氟化化合物的合成

- 氟化萘酸的合成:单氟和二氟萘酸的合成探索了与6-(二氟甲氧基)-3-氟吡啶-2-羧酸等复杂氟化化合物的合成相关的方法 (Tagat et al., 2002).

- 酰氟的制备:使用膦/氟化物脱氟试剂体系将羧酸转化为酰氟的方法可能适用于氟化羧酸的合成 (Munoz et al., 2019).

安全和危害

作用机制

Target of Action

Similar compounds have been known to target enzymes involved in various biochemical pathways .

Mode of Action

It’s plausible that it interacts with its targets, leading to changes in their function or activity .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in the synthesis of essential amino acids .

Pharmacokinetics

Similar compounds have shown high oral bioavailability and a half-life of approximately 20-30 hours in healthy volunteers .

Result of Action

Similar compounds have been known to inhibit certain cellular processes, leading to therapeutic effects .

Action Environment

Similar compounds have been known to be stable and effective under a variety of environmental conditions .

生化分析

Biochemical Properties

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain peroxidases, which are enzymes involved in oxidative reactions . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which is a critical process in fibrosis . By inhibiting key proteins involved in EMT, such as α-SMA and vimentin, 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid can reduce fibrosis and improve cellular function.

Molecular Mechanism

At the molecular level, 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to changes in their activity. For instance, this compound can inhibit the phosphorylation of Smad2/3, which is a crucial step in the TGF-β1 signaling pathway . This inhibition results in the downregulation of genes associated with fibrosis and inflammation, thereby exerting a therapeutic effect.

Temporal Effects in Laboratory Settings

The temporal effects of 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under various conditions, maintaining its efficacy in inhibiting EMT and reducing fibrosis

Dosage Effects in Animal Models

The effects of 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces fibrosis and improves lung function without significant adverse effects . At higher doses, there may be toxic effects, including potential damage to other organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may have different biological effects. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its effects . Additionally, the distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that the compound accumulates in certain tissues, which may be related to its binding affinity to specific proteins.

Subcellular Localization

The subcellular localization of 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid is crucial for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . The localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

6-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-3-1-2-4(14-7(9)10)11-5(3)6(12)13/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNXTVMVDZSZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride](/img/structure/B1391437.png)